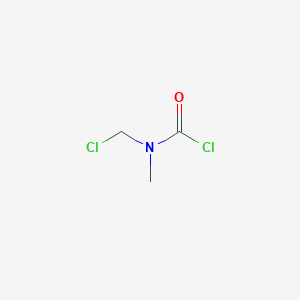

(Chloromethyl)methylcarbamyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Chloromethyl)methylcarbamyl chloride is a chemical compound with the molecular formula C3H5Cl2NO and a molecular weight of 141.98 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)methylcarbamyl chloride typically involves the reaction of methyl isocyanate with chloromethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced purification techniques such as distillation and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: (Chloromethyl)methylcarbamyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form methylcarbamic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Hydrolysis: This reaction occurs under acidic or basic conditions, often using water as the solvent.

Major Products Formed:

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce a methylcarbamate derivative.

Hydrolysis: The primary products are methylcarbamic acid and hydrochloric acid.

Applications De Recherche Scientifique

(Chloromethyl)methylcarbamyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive nature.

Industry: The compound is used in the production of polymers and resins, as well as in the manufacture of specialty chemicals.

Mécanisme D'action

The mechanism of action of (Chloromethyl)methylcarbamyl chloride involves its ability to act as an alkylating agent. It can react with nucleophilic sites on proteins and DNA, leading to modifications that can inhibit enzyme activity or alter genetic material. This property makes it useful in research related to enzyme inhibition and cancer therapy .

Comparaison Avec Des Composés Similaires

Chloromethyl methyl ether: Similar in structure but used primarily as a chloromethylating agent.

Bis(chloromethyl) ether: Another related compound with similar reactivity but different applications.

Uniqueness: (Chloromethyl)methylcarbamyl chloride is unique due to its dual functionality as both a chloromethylating and carbamoylating agent. This dual reactivity makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules .

Activité Biologique

(Chloromethyl)methylcarbamyl chloride, a compound with the molecular formula C3H5Cl2NO, is a derivative of methylcarbamoyl chloride. This compound has garnered attention for its potential biological activities, particularly in the context of genotoxicity and carcinogenicity. This article reviews the available research on its biological activity, including data from various studies, case reports, and relevant findings.

This compound is characterized by its chloromethyl and methylcarbamyl functional groups. It is known to be reactive, particularly with nucleophiles due to the presence of the carbonyl group.

Genotoxicity

Research indicates that this compound exhibits significant genotoxic effects. It acts as a direct-acting alkylating agent, which can induce DNA damage in various biological systems:

- Bacterial Studies : It has been shown to induce mutations and DNA damage in bacterial models, suggesting its potential as a mutagenic agent .

- Mammalian Studies : In studies involving mammalian cells, this compound has been reported to cause chromosomal aberrations and DNA strand breaks .

Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated in several animal studies:

- Hamster Studies : Male Syrian golden hamsters exposed to chloromethyl methylcarbamyl chloride via inhalation developed neoplastic lesions in the nasal cavity. Specifically, a significant incidence of squamous-cell carcinomas was observed .

- Mouse Studies : Topical application in mice led to a high incidence of skin tumors, including squamous carcinomas and keratoacanthomas .

The International Agency for Research on Cancer (IARC) classifies compounds with similar structures as possibly carcinogenic to humans (Group 2A) based on sufficient evidence from animal studies .

Case Studies

Several case studies have highlighted the implications of exposure to this compound:

- Occupational Exposure : Workers in industries utilizing this compound reported symptoms consistent with chemical exposure, including respiratory issues and skin irritations.

- Environmental Impact : The compound's persistence in the environment raises concerns about its long-term effects on ecosystems and human health.

Summary of Key Studies

The mechanism by which this compound exerts its biological effects primarily involves its ability to alkylate DNA. This leads to:

- DNA Strand Breaks : Resulting from the formation of covalent bonds with nucleophilic sites on DNA bases.

- Mutagenesis : Alterations in the genetic material that can lead to tumorigenesis.

Propriétés

IUPAC Name |

N-(chloromethyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c1-6(2-4)3(5)7/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBLIZXPIXHWML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508811 |

Source

|

| Record name | (Chloromethyl)methylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50778-91-1 |

Source

|

| Record name | (Chloromethyl)methylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.